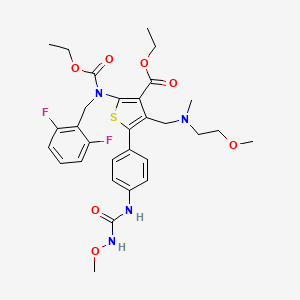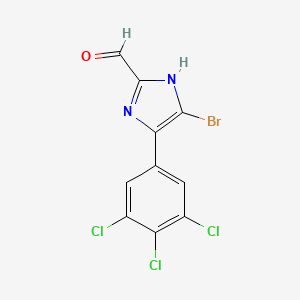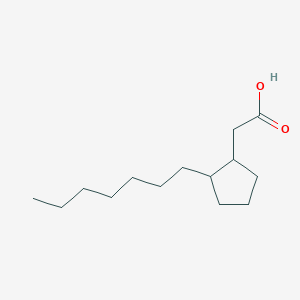
2-(2-Heptylcyclopentyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Heptylcyclopentyl)acetic acid is a carboxylic acid derivative characterized by a cyclopentyl ring substituted with a heptyl group and an acetic acid moiety. Carboxylic acids are known for their wide occurrence in nature and their significant role in various chemical, biological, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptylcyclopentyl)acetic acid typically involves the alkylation of cyclopentanone followed by a series of reactions to introduce the heptyl group and the acetic acid moiety. One common method includes:
Alkylation of Cyclopentanone: Cyclopentanone is reacted with heptyl bromide in the presence of a base such as potassium carbonate to form 2-heptylcyclopentanone.
Oxidation: The resulting 2-heptylcyclopentanone is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(2-Heptylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl derivatives or esters.
科学的研究の応用
2-(2-Heptylcyclopentyl)acetic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Heptylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing various biochemical pathways. The heptyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
- 2-(2-Heptylcyclopentyl)propanoic acid
- 2-(2-Heptylcyclopentyl)butanoic acid
- 2-(2-Heptylcyclopentyl)pentanoic acid
Uniqueness
2-(2-Heptylcyclopentyl)acetic acid is unique due to its specific structural features, including the heptyl group and the acetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
2-(2-heptylcyclopentyl)acetic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-8-12-9-7-10-13(12)11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
InChIキー |
HPSYSBRUIMCAHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCCC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


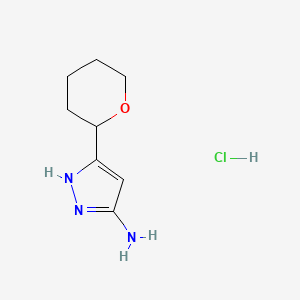
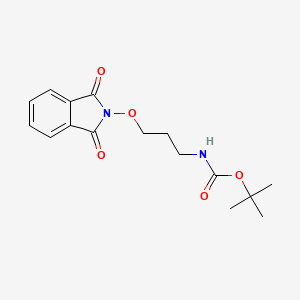
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
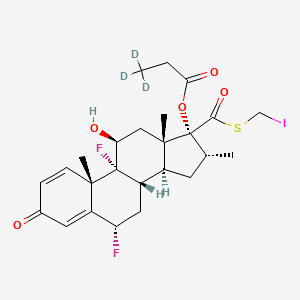
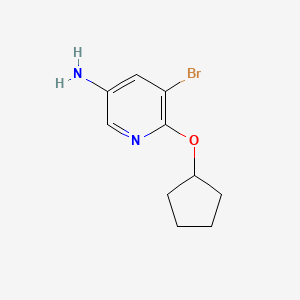

![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

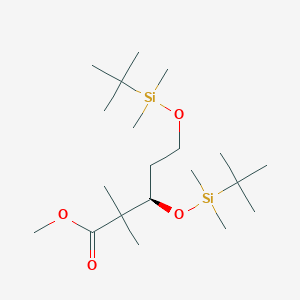
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)

